molecular formula C19H12N2O4 B7747822 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747822
M. Wt: 332.3 g/mol
InChI Key: SKODYZKVHVCECX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a complex organic compound that features a benzodioxin and indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and indene. Key steps may involve:

    Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Indene functionalization: The indene moiety can be functionalized through various organic reactions such as Friedel-Crafts acylation.

    Coupling reactions: The final step often involves coupling the benzodioxin and indene derivatives under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile: can be compared with other compounds featuring benzodioxin or indene structures.

    Benzodioxin derivatives: Compounds with similar benzodioxin moieties may have comparable chemical properties.

    Indene derivatives: Compounds with indene structures may exhibit similar reactivity.

Uniqueness

The uniqueness of this compound lies in its combined benzodioxin and indene structure, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c20-10-14(17-18(22)12-3-1-2-4-13(12)19(17)23)21-11-5-6-15-16(9-11)25-8-7-24-15/h1-6,9,21H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKODYZKVHVCECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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